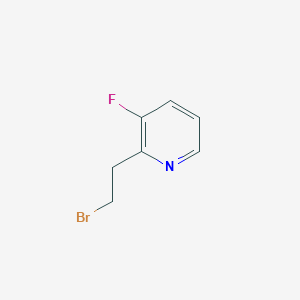
2-(2-Bromoethyl)-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-3-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethyl group at the second position and a fluorine atom at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-Bromoethyl)-3-fluoropyridine typically involves the halogenation of a suitable pyridine precursor. One common method is the bromination of 3-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods:
For industrial-scale production, the process may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)-3-fluoropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify the existing ones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 2-(2-substituted-ethyl)-3-fluoropyridine derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of 2-(2-ethyl)-3-fluoropyridine.
Aplicaciones Científicas De Investigación
Chemistry:
2-(2-Bromoethyl)-3-fluoropyridine is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity towards nucleophiles makes it valuable for constructing various functionalized pyridine derivatives.
Biology and Medicine:
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry:
The compound is utilized in the development of advanced materials, including polymers and liquid crystals. Its halogenated structure imparts unique properties to the materials, such as enhanced thermal stability and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
2-(2-Bromoethyl)pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluoropyridine: Lacks the bromoethyl group, affecting its synthetic utility and applications.
2-(2-Chloroethyl)-3-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
Uniqueness:
2-(2-Bromoethyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile intermediate in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H7BrFN |
|---|---|
Peso molecular |
204.04 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2 |
Clave InChI |
RCAMRHJEGGPZAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CCBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
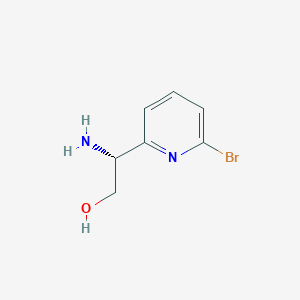
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
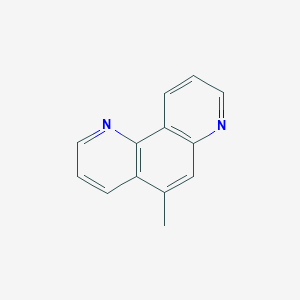
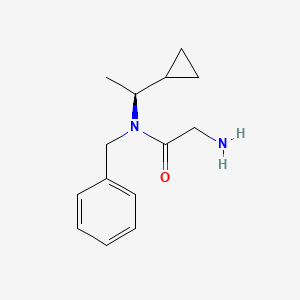
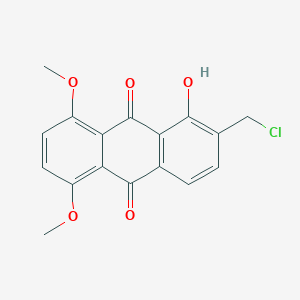
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)

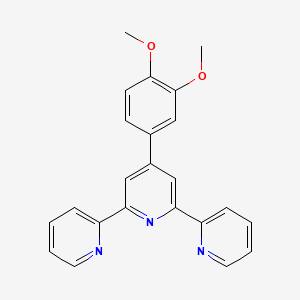
![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
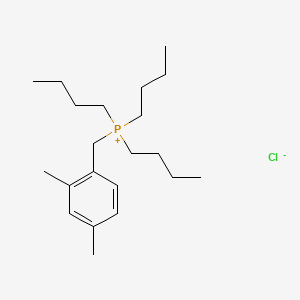

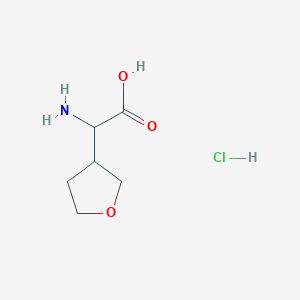
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
